molecular formula C12H17ClN2O2 B1424897 phenyl N-(piperidin-4-yl)carbamate hydrochloride CAS No. 1251924-51-2

phenyl N-(piperidin-4-yl)carbamate hydrochloride

Cat. No. B1424897
CAS RN: 1251924-51-2
M. Wt: 256.73 g/mol
InChI Key: XMKJWNPWUUVREB-UHFFFAOYSA-N
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Description

Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as phenyl N-(piperidin-4-yl)carbamate hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An improved scalable process for the synthesis of piperidin-4-yl-carbamates involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally making its salt .


Molecular Structure Analysis

The InChI code for phenyl N-(piperidin-4-yl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a powder . It has a molecular weight of 256.73 .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. Phenyl N-(piperidin-4-yl)carbamate hydrochloride can be used to synthesize bioactive piperidine derivatives that are present in more than twenty classes of drugs, including alkaloids .

Development of Central Nervous System (CNS) Agents

Due to the structural similarity to natural neurotransmitters, compounds derived from phenyl N-(piperidin-4-yl)carbamate hydrochloride can be potential CNS agents. They may be investigated for their efficacy in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Creation of Cardiovascular Drugs

Piperidine derivatives have been explored for their cardiovascular effects. Phenyl N-(piperidin-4-yl)carbamate hydrochloride could be a precursor in the development of new cardiovascular drugs, potentially offering treatments for conditions like hypertension and arrhythmias .

Anti-Infective Agents

The structural flexibility of piperidine allows for the creation of compounds with anti-infective properties. Research into phenyl N-(piperidin-4-yl)carbamate hydrochloride could lead to the development of novel antibiotics or antiviral medications .

Analgesic and Anesthetic Applications

This compound is related to fentanyl, a potent analgesic. It could be used in the synthesis of new analgesic or anesthetic agents, providing alternatives in pain management and surgical procedures .

Agricultural Chemical Research

In agriculture, piperidine derivatives can serve as intermediates for the synthesis of pesticides or herbicides. Phenyl N-(piperidin-4-yl)carbamate hydrochloride might be used to develop new compounds that protect crops from pests and diseases .

Safety and Hazards

The safety information for phenyl N-(piperidin-4-yl)carbamate hydrochloride includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and the development of new synthetic methods and applications for piperidine derivatives, including phenyl N-(piperidin-4-yl)carbamate hydrochloride, is a promising area for future research.

properties

IUPAC Name

phenyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKJWNPWUUVREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(piperidin-4-yl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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